tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a complex organic compound that features a boronic ester group
Preparation Methods
The synthesis of tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves the reaction of 3-fluoro-5-bromo-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester. Industrial production methods may involve scaling up this reaction and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It is used in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the halide, resulting in the formation of a biaryl compound. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the halide used.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate include other boronic esters such as:
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
These compounds share the boronic ester functional group and are used in similar types of chemical reactions, particularly in cross-coupling reactions. this compound is unique due to its specific structure, which may impart different reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C18H24BFN2O4 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C18H24BFN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(10-12(13)14(20)21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
InChI Key |
ABBABGHWUIBGMZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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